6-Amino-2-naphthalenesulfonic acid monohydrate; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

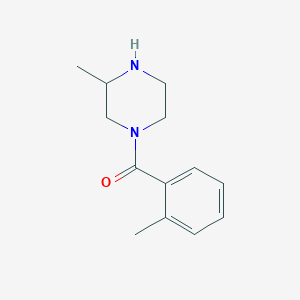

6-Amino-2-naphthalenesulfonic acid monohydrate (6-ANS) is an important organic compound used in numerous scientific applications. It is a white, crystalline solid that is highly soluble in water and other polar solvents. 6-ANS is a versatile reagent that has been widely used in a variety of chemical and biochemical reactions, and has been extensively studied in recent years.

Aplicaciones Científicas De Investigación

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been used in numerous scientific research applications, such as enzyme assays, drug discovery, and protein and nucleic acid research. It has been used as a substrate for the enzyme alkaline phosphatase and as a reactant in the synthesis of fluorescent dyes. It can also be used as a chelating agent, as a fluorescent label, and as a reagent for the synthesis of nucleic acid analogs.

Mecanismo De Acción

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% acts as a substrate for various enzymes, and its reaction with enzymes is believed to be a two-step process. In the first step, the enzyme binds to the 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% molecule and undergoes a conformational change, which activates the enzyme. In the second step, the enzyme catalyzes the reaction of 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% with its substrate and forms the desired product.

Biochemical and Physiological Effects

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% can induce apoptosis in various cell types, including human cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. In addition, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been shown to have neuroprotective and cardioprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has several advantages for use in laboratory experiments. It is a stable, water-soluble compound, and it is easy to obtain and store. It is also non-toxic and has low reactivity, making it safe to use in experiments. However, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% can be difficult to use in certain experiments due to its low reactivity and slow reaction rate.

Direcciones Futuras

The use of 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% in scientific research is expected to continue to grow in the future. It could be used to synthesize new compounds, such as fluorescent dyes or nucleic acid analogs, and to develop new drug delivery systems. It could also be used to study the effects of enzymes on cell function, and to develop new drugs and treatments. In addition, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% could be used in the development of new materials, such as sensors and catalysts. Finally, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% could be used in the development of new methods for the detection and quantification of biomolecules.

Métodos De Síntesis

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% is synthesized through a two-step process. The first step is the oxidation of 2-naphthol to 2-naphthoic acid using sodium hypochlorite and sodium hydroxide as oxidizing agents. The second step is the sulfonation of 2-naphthoic acid using sulfuric acid and sodium sulfite. This two-step process yields 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% as a white crystalline solid.

Propiedades

IUPAC Name |

6-aminonaphthalene-2-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFPFVYDAPKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-naphthalenesulfonic Acid Monohydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)

![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)